molecular formula C25H23N5O4 B11279550 3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-4-piperidin-1-ylbenzamide

3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-4-piperidin-1-ylbenzamide

Cat. No.: B11279550
M. Wt: 457.5 g/mol
InChI Key: JMCLZHZNLZDCNX-UHFFFAOYSA-N
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Description

3-NITRO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-4-(PIPERIDIN-1-YL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the benzamide family and features a combination of nitro, oxazolo, pyridinyl, and piperidinyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-4-(PIPERIDIN-1-YL)BENZAMIDE typically involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-4-(PIPERIDIN-1-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H₂) for reduction, nitric acid (HNO₃) for nitration, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-NITRO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-4-(PIPERIDIN-1-YL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-NITRO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-4-(PIPERIDIN-1-YL)BENZAMIDE involves the inhibition of several enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are mediators of inflammation. Additionally, it inhibits kinases such as MAPK and Akt, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-NITRO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]-4-(PIPERIDIN-1-YL)BENZAMIDE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H23N5O4

Molecular Weight

457.5 g/mol

IUPAC Name

3-nitro-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]-4-piperidin-1-ylbenzamide

InChI

InChI=1S/C25H23N5O4/c31-24(19-10-11-20(21(15-19)30(32)33)29-13-2-1-3-14-29)27-16-17-6-8-18(9-7-17)25-28-23-22(34-25)5-4-12-26-23/h4-12,15H,1-3,13-14,16H2,(H,27,31)

InChI Key

JMCLZHZNLZDCNX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5)[N+](=O)[O-]

Origin of Product

United States

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